

Technical Guide: 4-(2-Formylphenoxy)benzenesulfonamide

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Compound of Interest

<i>Compound Name:</i>	4-(2-Formylphenoxy)benzenesulfonamide
<i>CAS No.:</i>	902837-00-7
<i>Cat. No.:</i>	B1437988

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Core Identity & Chemical Profile

Property	Specification
Chemical Name	4-(2-Formylphenoxy)benzenesulfonamide
Systematic Name	4-(2-Oxomethylphenoxy)benzene-1-sulfonamide
Molecular Formula	
Molecular Weight	277.30 g/mol
CAS Number	Not Widely Listed (Custom Intermediate)*
Related CAS	902836-97-9 (Methylamine derivative: 4-[2-(Methylaminomethyl)phenoxy]benzenesulfonamide)
Structural Motif	Diaryl ether scaffold linking a zinc-binding sulfonamide to an ortho-substituted benzaldehyde.[1]

*Note: This specific aldehyde is often generated in situ or used immediately as a transient intermediate in the synthesis of secondary amines (e.g., CAS 902836-97-9).[1] It is not typically cataloged with a standalone commercial CAS number in public databases, differentiating it from its stable amine derivatives.[1]

Part 1: Executive Summary & Applications

4-(2-Formylphenoxy)benzenesulfonamide serves as a bifunctional scaffold in medicinal chemistry. It combines a benzenesulfonamide moiety (a privileged structure for binding metalloenzymes like Carbonic Anhydrase (CA) isoforms II, VII, and IX) with a reactive aldehyde handle (formyl group).

Key Applications:

- **Fragment-Based Drug Design (FBDD):** The aldehyde allows for rapid diversification via reductive amination or Schiff base formation to probe the "tail" region of the enzyme active site.[1]
- **Carbonic Anhydrase Inhibition:** The sulfonamide group coordinates the catalytic Zinc ion (

), while the phenoxy-linked extensions interact with the hydrophobic and hydrophilic halves of the active site cleft.

- Matrix Metalloproteinase (MMP) Targeting: Diaryl ether sulfonamides have shown efficacy in targeting MMPs, where the ether linkage provides necessary flexibility.

Part 2: Synthesis & Manufacturing Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (

) followed by careful isolation to preserve the aldehyde against oxidation.

Reagents & Materials

- Precursor A: 4-Fluorobenzenesulfonamide (1.0 eq)[1]
- Precursor B: Salicylaldehyde (2-Hydroxybenzaldehyde) (1.1 eq)
- Base: Potassium Carbonate ()
, anhydrous (2.5 eq)
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
- Atmosphere: Nitrogen ()
) or Argon

Step-by-Step Protocol

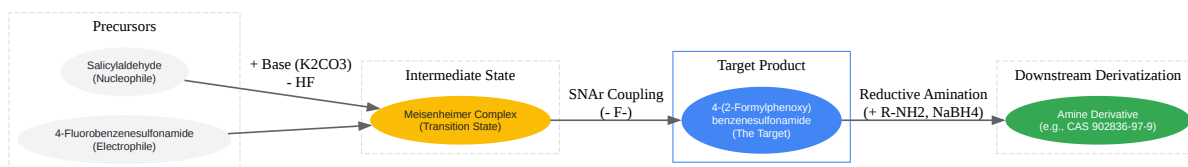
- Activation: Charge a round-bottom flask with Salicylaldehyde (1.1 eq) and anhydrous (2.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure conditions are strictly anhydrous to prevent hydrolysis.
- Coupling: Add 4-Fluorobenzenesulfonamide (1.0 eq) to the reaction mixture.
- Heating: Heat the mixture to 80–100°C for 12–16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The formation of the diaryl ether is driven by the electron-withdrawing effect of the sulfonamide group.[1]

- Quenching: Cool the mixture to room temperature and pour onto crushed ice/water (10x volume).
- Isolation: A precipitate should form.[1] Acidify slightly to pH ~6 with 1M HCl to ensure the sulfonamide is protonated and neutral.[1] Filter the solid.[1][2]
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (, gradient 0-50% EtOAc in Hexanes).

Part 3: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the

mechanism and the subsequent reductive amination pathway often used to derivatize this compound.



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Figure 1: Synthesis pathway from precursors to the target aldehyde and subsequent amine generation.[1]

Part 4: Physicochemical Properties & Characterization

Property	Value / Observation
Physical State	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point	Predicted: 165–175°C (Dependent on purity/polymorph)
NMR (DMSO-)	10.2 (s, 1H, CHO), 7.8 (d, 2H, Sulfonamide-Ar), 7.2-7.6 (m, 4H, Phenoxy-Ar), 7.1 (d, 2H, Ether-Ar), 7.3 (s, 2H,)
IR Spectrum	1690 (C=O str), 1340/1160 (str), 3200-3400 (str)

Self-Validating Analytical Check:

- IR Confirmation: The appearance of a sharp carbonyl peak at ~1690 confirms the aldehyde is intact.
- NMR Confirmation: The aldehyde proton singlet at ~10.2 ppm is diagnostic.^[1] Absence of this peak suggests oxidation to the acid or reduction to the alcohol.^[1]

Part 5: Safety & Handling (MSDS Highlights)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Handling: The aldehyde group is susceptible to oxidation.[1] Store under inert gas () at -20°C for long-term stability.
- Sulfonamide Warning: Handle with care if sensitive to sulfa drugs.[1]

References

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